![molecular formula C15H8F2N2O2S B2626394 6-fluoro-4-(3-fluorophenyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide CAS No. 1207056-52-7](/img/structure/B2626394.png)
6-fluoro-4-(3-fluorophenyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide
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Overview
Description
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of fluorine atoms could make the compound relatively stable, as carbon-fluorine bonds are strong and not easily broken. The carbonitrile group could act as a reactive site under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of fluorine atoms could increase the compound’s stability and affect its interactions with other molecules. The carbonitrile group could contribute to the compound’s polarity .Scientific Research Applications
Anti-Metastatic Effects in Human Osteosarcoma U-2 OS Cells
The compound exhibits anti-metastatic effects in human osteosarcoma U-2 OS cells. It inhibits the migration and invasion of U-2 OS cells and suppresses matrix metalloproteinase-2 (MMP-2) and MMP-9 enzyme activities .
Targeting Insulin-Like Growth Factor-I Receptor
The compound targets the insulin-like growth factor-I receptor (IGF-1R), leading to the suppression of downstream MAPK/AKT signaling and downregulation of MMP-2 and -9 RNA levels and protein levels in treated U-2 OS cells .
Anticancer Activity
The compound possesses potential anticancer activity and exhibits a greater antitumor effect than other quinazoline compounds in human osteogenic sarcoma U-2 OS cells .
Insecticidal Activity
The compound exhibits up to 100% insecticidal activity against Plutella xylostella, a destructive pest worldwide .
Synthesis of Useful Compounds
The compound can be used in the synthesis of various useful 6-fluoro-1,4-dihydropyrano [2,3-c]pyrazoles in high yields .
Study of Molecular Electrostatic Potential and Frontier Molecular Orbitals
The compound can be used in the study of molecular electrostatic potential and frontier molecular orbitals, revealing the molecular structure characteristics, conformation, and some special physical and chemical properties .
Safety and Hazards
Future Directions
properties
IUPAC Name |
6-fluoro-4-(3-fluorophenyl)-1,1-dioxo-1λ6,4-benzothiazine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8F2N2O2S/c16-10-2-1-3-12(6-10)19-9-13(8-18)22(20,21)15-5-4-11(17)7-14(15)19/h1-7,9H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJZUEVFVRUWZNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)F)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8F2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-fluoro-4-(3-fluorophenyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide |
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